2-Allylbenzylalcohol
Overview
Description
2-Allylbenzylalcohol is an organic compound that belongs to the family of benzyl alcohols. It is a colorless liquid with a pleasant odor and is widely used in the field of organic chemistry. This compound has gained significant attention due to its unique chemical properties and potential applications in various fields.
Scientific Research Applications
Antimicrobial and Antioxidant Properties
2-Allyloxyphenol, a derivative of 2-Allylbenzylalcohol, has been isolated from marine actinobacteria and shown to exhibit antimicrobial and cytotoxic activities. This compound was found to inhibit a wide range of bacteria and fungi, demonstrating strong antimicrobial properties. Additionally, 2-Allyloxyphenol possesses potent antioxidant activity, which could be attributed to its hydroxyl and allyloxy groups. These findings suggest the potential of 2-Allylbenzylalcohol derivatives in developing new antimicrobial agents and antioxidants for various applications, including food preservation and oral disinfection (Arumugam et al., 2010).
Synthetic Applications in Organic Chemistry
Research has also focused on the synthetic applications of 2-Allylbenzylalcohol derivatives in organic chemistry. For example, allylboronates derived from 2-Allylbenzylalcohol have been used in the asymmetric allylboration of aldehydes and ketones, producing allylated products with high enantiomeric ratios. This demonstrates the utility of 2-Allylbenzylalcohol derivatives in stereoselective synthesis, which is crucial for the development of chiral pharmaceuticals and other biologically active compounds (Wu, Shen, & Chong, 2004).
Potential in Plant Pathogen Control
The antifungal activity of 2-Allylphenol derivatives, related to 2-Allylbenzylalcohol, has been studied against various fungal plant pathogens. These studies revealed that certain metabolites of 2-Allylphenol, such as 2-(2-hydroxypropyl) phenol, exhibit significant inhibitory effects on the mycelial growth of plant pathogens. This suggests the potential of 2-Allylbenzylalcohol derivatives in developing new fungicides for agriculture (Qu et al., 2017).
Role in Catalysis and Reaction Mechanisms
2-Allylbenzylalcohol derivatives have been explored in catalysis and reaction mechanism studies. For instance, the reactions of allyl alcohol, a compound related to 2-Allylbenzylalcohol, on clean and O-covered surfaces have provided insights into the partial oxidation of propene. Understanding the behavior of such compounds in catalytic processes can contribute to the development of more efficient and selective catalytic systems in industrial chemistry (Deiner et al., 2003).
properties
IUPAC Name |
(2-prop-2-enylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-5-9-6-3-4-7-10(9)8-11/h2-4,6-7,11H,1,5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHICZLAJAPAJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415678 | |
Record name | 2-Allylbenzylalcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allylbenzylalcohol | |
CAS RN |
84801-07-0 | |
Record name | 2-Allylbenzylalcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-(prop-2-en-1-yl)phenyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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